An In-depth Technical Guide to 2-(2-oxopyrrolidin-1-yl)butanoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-(2-oxopyrrolidin-1-yl)butanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 2-(2-oxopyrrolidin-1-yl)butanoic acid. This compound is a key intermediate in the synthesis of the antiepileptic drug Levetiracetam and is also known as Levetiracetam acid.[1] Furthermore, it is structurally related to Brivaracetam, a potent anticonvulsant. This document details the physicochemical properties, stereochemistry, and analytical characterization of 2-(2-oxopyrrolidin-1-yl)butanoic acid. Detailed experimental protocols for its synthesis and analysis are provided, along with a discussion of the mechanism of action of its pharmacologically active analogue, Brivaracetam, which targets the synaptic vesicle protein 2A (SV2A).
Chemical Structure and Identification
2-(2-oxopyrrolidin-1-yl)butanoic acid is a chiral molecule existing as two enantiomers, (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid and (2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid, as well as a racemic mixture.[2][3] The (S)-enantiomer is a crucial intermediate in the synthesis of Levetiracetam.[1] The core structure consists of a pyrrolidone ring attached via its nitrogen atom to the alpha-carbon of a butanoic acid moiety.
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IUPAC Name: 2-(2-oxopyrrolidin-1-yl)butanoic acid[2]
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Molecular Formula: C₈H₁₃NO₃[2]
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Molecular Weight: 171.19 g/mol [2]
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CAS Numbers:
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Synonyms: Levetiracetam acid, α-ethyl-2-oxo-1-pyrrolidineacetic acid[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of the enantiomers of 2-(2-oxopyrrolidin-1-yl)butanoic acid.
| Property | (2S)-enantiomer | (2R)-enantiomer | Reference(s) |
| Melting Point | 118-121 °C | 124-126 °C | [5][6] |
| Boiling Point (Predicted) | 371.0 ± 25.0 °C | 370.975 °C at 760 mmHg | [5][6] |
| pKa (Predicted) | 3.76 ± 0.10 | 3.76 ± 0.10 | [6][7] |
| logP (Predicted) | 0.41 | 0.41 | [6][8] |
| Solubility | Slightly soluble in acetone, chloroform, and methanol. | Slightly soluble in acetone, chloroform, and methanol. | [5][6] |
Experimental Protocols
Synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid
This protocol describes the synthesis of the (S)-enantiomer via the resolution of the racemic acid.[9]
Workflow for the Resolution of Racemic 2-(2-oxopyrrolidin-1-yl)butanoic Acid:
Caption: Workflow for the chiral resolution synthesis of the (S)-enantiomer.
Materials:
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(RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid
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(R)-α-methylbenzylamine
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Triethylamine
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Toluene
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Hydrochloric acid solution
Procedure:
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A solution of (R)-α-methylbenzylamine and triethylamine in toluene is added to a suspension of racemic 2-(2-oxopyrrolidin-1-yl)butanoic acid in toluene.[9]
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The mixture is heated until complete dissolution, then cooled to room temperature and stirred for 3 hours.[9]
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The resulting solids, the (S)-acid-(R)-amine diastereomeric salt, are collected by filtration and rinsed with toluene.[9]
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The diastereomeric salt is further purified by crystallization from toluene.[9]
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The purified salt is treated with a hydrochloric acid solution to liberate the free acid.[9]
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The enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid is then isolated.[9]
Analytical Characterization
3.2.1. Spectroscopic Analysis
The structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid can be confirmed using various spectroscopic methods. The following data has been reported for the (S)-enantiomer:[10][11]
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¹H NMR (400 MHz, CDCl₃): δ 0.93 (t, J = 7.7 Hz, 3H), 1.67–1.76 (m, 1H), 1.99–2.13 (m, 3H), 2.49 (t, J = 7.7 Hz, 2H), 3.37 (m, J = 8.7, 5.8 Hz, 1H), 3.52-3.58 (m, 1H), 4.64 (dd, J = 10.6, 4.8 Hz, 1H).[10][11]
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¹³C NMR (125 MHz, CDCl₃): δ 10.8, 18.2, 21.9, 30.8, 43.9, 55.4, 173.7, 177.2.[10][11]
3.2.2. Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and separating the enantiomers of 2-(2-oxopyrrolidin-1-yl)butanoic acid.
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Chiral HPLC Method:
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Reversed-Phase HPLC for Achiral Analysis:
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Column: C18 column (e.g., Agilent Zorbax SB-C18).[12]
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Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[12]
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Purpose: To quantify the compound in various matrices, often in conjunction with mass spectrometry (LC-MS/MS).[12]
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Biological Context and Mechanism of Action of Analogue Brivaracetam
While 2-(2-oxopyrrolidin-1-yl)butanoic acid is primarily known as a synthetic intermediate and metabolite, its structural analogue, Brivaracetam, is a potent antiepileptic drug.[13] Brivaracetam's mechanism of action is well-characterized and provides insight into the potential biological interactions of this class of molecules.
The primary therapeutic effect of Brivaracetam is mediated through its high and selective affinity for the synaptic vesicle protein 2A (SV2A).[14][15] SV2A is a glycoprotein found in the membranes of synaptic vesicles and is crucial for the regulation of neurotransmitter release.[14] Brivaracetam binds to SV2A with an affinity that is approximately 20-fold greater than that of Levetiracetam.[13][15] This interaction is thought to modulate the function of SV2A, leading to a reduction in excitatory neurotransmitter release, which helps to stabilize neuronal activity and prevent the excessive neuronal firing that underlies seizures.[13][14]
Proposed Mechanism of Brivaracetam Action at the Synapse:
Caption: Brivaracetam's high-affinity binding to SV2A modulates neurotransmitter release.
Conclusion
2-(2-oxopyrrolidin-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry and drug development, primarily due to its role as a key building block for Levetiracetam. Its well-defined chemical structure and properties, which can be thoroughly characterized by modern analytical techniques, make it a valuable molecule for synthetic chemists. Furthermore, the study of its pharmacologically active analogue, Brivaracetam, provides a clear example of how modifications to this chemical scaffold can lead to potent therapeutic agents that act on specific neurological targets like SV2A. This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the pyrrolidone scaffold.
References
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- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. 2-(2-oxopyrrolidin-1-yl)butanoic Acid | 67118-31-4 | Benchchem [benchchem.com]
- 13. Brivaracetam - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 15. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
